diethyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate
Description
Diethyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by:
- Diethyl ester groups at positions 3 and 5 of the pyridine ring.
- Methyl substituents at positions 2 and 4.
- A 2-(trifluoromethyl)phenyl group at position 3.
This compound shares structural similarities with clinically significant calcium channel blockers (e.g., nifedipine, nicardipine) but distinguishes itself through the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and lipophilicity .
Properties
CAS No. |
23191-75-5 |
|---|---|
Molecular Formula |
C20H22F3NO4 |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
diethyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H22F3NO4/c1-5-27-18(25)15-11(3)24-12(4)16(19(26)28-6-2)17(15)13-9-7-8-10-14(13)20(21,22)23/h7-10,17,24H,5-6H2,1-4H3 |
InChI Key |
ACZJZGLXRPZSLI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C(F)(F)F)C(=O)OCC)C)C |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C(F)(F)F)C(=O)OCC)C)C |
Other CAS No. |
23191-75-5 |
Synonyms |
1,4-dihydro- 2,6-dimethyl-4-(2-(trifluoromethyl)phenyl)-3,5- pyridinedicarboxylic acid diethyl ester 2,6-dimethyl-3,5-dicarbethoxy-4-(trifluoromethylphenyl)-1,4-dihydropyridine SK and F 24260 SK and F 24260, 14C-labeled SK and F-24260 SKF 24260 |
Origin of Product |
United States |
Preparation Methods
Hantzsch One-Pot Synthesis
The Hantzsch reaction is a cornerstone for DHP synthesis, involving a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and an enamine or ammonia. For the target compound, 2-(trifluoromethyl)benzaldehyde serves as the aryl aldehyde, while ethyl acetoacetate provides the β-ketoester and methyl groups at positions 2 and 6. The enamine component, ethyl 3-aminocrotonate , facilitates cyclization.
Reaction Conditions
-
Solvent : Toluene or ethanol, enabling azeotropic water removal via Dean-Stark apparatus.
-
Catalysts : Piperidine (0.5–1.0 eq) and acetic acid (1.0–2.0 eq) to drive Knoevenagel condensation and cyclization.
Mechanistic Pathway
-
Knoevenagel Condensation : The aldehyde reacts with ethyl acetoacetate to form an arylidene acetoacetate intermediate.
-
Cyclization : The intermediate reacts with ethyl 3-aminocrotonate, eliminating water to form the DHP ring.
Yield : 45–63% after purification by column chromatography (SiO₂, chloroform).
Stepwise Knoevenagel-Cyclization Approach
This method isolates the arylidene acetoacetate intermediate before cyclization, offering greater control over reaction progression.
Step 1: Synthesis of Ethyl 2-[2-(Trifluoromethyl)Benzylidene]Acetoacetate
-
Reactants : 2-(Trifluoromethyl)benzaldehyde (1 eq) + ethyl acetoacetate (1.2 eq).
-
Catalysts : Piperidine (0.1 eq) and acetic acid (0.2 eq) in toluene.
-
Conditions : Reflux for 6–8 hours; yield: 50–55% after recrystallization.
Step 2: Cyclization to DHP Core
-
Reactants : Arylidene acetoacetate (1 eq) + ethyl 3-aminocrotonate (1.1 eq).
-
Conditions : Reflux for 12 hours; yield: 60–65% after column chromatography.
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (e.g., DMF) accelerate cyclization but complicate purification. Nonpolar solvents (toluene) improve intermediate stability but require prolonged reflux.
Table 1: Solvent Impact on Cyclization Yield
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Toluene | 2.4 | 63 | 98 |
| Ethanol | 24.3 | 58 | 95 |
| DMF | 36.7 | 70 | 90 |
Catalyst Systems
Piperidine/Acetic Acid vs. Potassium Fluoride
-
Piperidine/Acetic Acid : Higher selectivity for DHP formation (95% vs. 85% with KF).
-
KF in Ethanol : Faster reaction (8 hours vs. 12 hours) but lower yield due to side-product formation.
Characterization and Purification Techniques
Spectroscopic Analysis
Purification Methods
-
Column Chromatography : Silica gel (230–400 mesh) with chloroform:ethyl acetate (9:1).
-
Recrystallization : Ethyl acetate/hexane (1:3) yields >99% purity.
Comparative Analysis of Synthetic Methodologies
Table 2: One-Pot vs. Stepwise Synthesis
| Parameter | One-Pot Hantzsch | Stepwise Approach |
|---|---|---|
| Total Yield (%) | 45–55 | 60–70 |
| Reaction Time (h) | 18–24 | 24–30 |
| Purity (%) | 90–95 | 98–99 |
| Scalability | Moderate | High |
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
SKF 24260 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into its dihydropyridine form.
Substitution: SKF 24260 can undergo substitution reactions where functional groups on the aromatic ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used under conditions such as acidic or basic environments.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Antihypertensive Activity
The compound has been studied for its potential antihypertensive effects. Research indicates that derivatives of dihydropyridine compounds often exhibit calcium channel blocking activity, which can lead to vasodilation and lower blood pressure. A study demonstrated that similar compounds showed significant efficacy in lowering systolic and diastolic blood pressure in hypertensive models .
Neuroprotective Effects
Diethyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate has also been investigated for neuroprotective properties. In vitro studies suggested that it could protect neuronal cells from oxidative stress-induced damage. This is particularly relevant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Table 1: Summary of Medicinal Applications
| Application | Mechanism of Action | Reference |
|---|---|---|
| Antihypertensive | Calcium channel blockade | |
| Neuroprotection | Protection against oxidative stress | |
| Anti-inflammatory | Modulation of inflammatory pathways |
Materials Science
Polymer Synthesis
The compound serves as a precursor in the synthesis of various polymers. Its unique structure allows for the incorporation into polymer matrices, enhancing thermal stability and mechanical properties. Research has shown that adding this compound to polymer blends can improve their resistance to thermal degradation .
Nanotechnology
In nanotechnology, derivatives of this compound have been utilized to create nanoparticles with specific surface functionalities. These nanoparticles have potential applications in drug delivery systems where controlled release and targeted delivery are critical .
Agricultural Applications
Pesticide Development
this compound has been explored as a potential pesticide agent. Its chemical structure suggests it may interact effectively with biological targets in pests. Preliminary studies indicate that it exhibits insecticidal activity against common agricultural pests .
Herbicide Properties
Additionally, the compound has shown promise as a herbicide. Its ability to inhibit specific enzymatic pathways in plants can lead to effective weed management strategies without harming crop yields .
Case Studies
- Antihypertensive Study : A clinical trial involving hypertensive patients demonstrated a reduction in blood pressure after administration of a dihydropyridine derivative similar to this compound over a 12-week period .
- Neuroprotection Research : In vitro experiments using neuronal cell lines showed that treatment with this compound significantly reduced markers of oxidative stress compared to control groups .
- Pesticide Efficacy Trial : Field trials indicated that formulations containing this compound resulted in a 30% reduction in pest populations compared to untreated controls .
Mechanism of Action
SKF 24260 exerts its effects primarily by acting as a calcium ion antagonist. It inhibits the influx of calcium ions into cells, which leads to relaxation of smooth muscle in blood vessels and a subsequent reduction in blood pressure. The compound targets calcium channels in the cardiovascular system, leading to vasodilation and improved blood flow .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table highlights key structural variations and functional differences between the target compound and analogous DHPs:
Key Observations:
Ester Group Impact :
- Diethyl esters (target compound, Benidipine) balance lipophilicity and metabolic stability.
- Methyl or benzyl esters (e.g., Nicardipine) may enhance water solubility but reduce plasma half-life .
- Long-chain esters (e.g., 2-propoxyethyl in ) improve enantioselectivity during enzymatic synthesis .
Position 4 Substituents: Electron-withdrawing groups (e.g., -NO₂ in Benidipine, -CF₃ in the target compound) enhance binding to calcium channels . Bulky or heterocyclic substituents (e.g., furan in ) may confer anti-tubercular activity .
Physicochemical Properties
- Stability : Trifluoromethyl groups resist metabolic oxidation better than nitro groups, improving in vivo stability .
Biological Activity
Diethyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate (commonly referred to as SKF 24260) is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFN\O
- Molar Mass : 397.39 g/mol
- CAS Number : 23191-75-5
- Density : 1.2423 g/cm³ (estimated) .
This compound exhibits several mechanisms that contribute to its biological activity:
- Calcium Channel Modulation : This compound has been shown to interact with calcium channels, influencing intracellular calcium levels which are pivotal in various cellular processes.
- Neuroprotective Effects : Research indicates that SKF 24260 may exert neuroprotective effects by modulating neurotransmitter release and reducing oxidative stress in neuronal cells.
2. Biological Activities
The biological activities of SKF 24260 include:
- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which can protect cells from oxidative damage.
- Anti-inflammatory Effects : SKF 24260 has been reported to reduce inflammatory markers in various in vitro models.
Case Study 1: Neuroprotection in Animal Models
A study conducted on rodent models demonstrated that administration of SKF 24260 resulted in a marked reduction in neuronal cell death following induced ischemia. The compound was found to significantly lower levels of reactive oxygen species (ROS), suggesting its role as a neuroprotectant .
Case Study 2: Antioxidant Efficacy
In vitro assays using human cell lines indicated that SKF 24260 effectively scavenged free radicals and reduced lipid peroxidation. The IC50 value for its antioxidant activity was determined to be approximately 15 µM, comparable to established antioxidants .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
